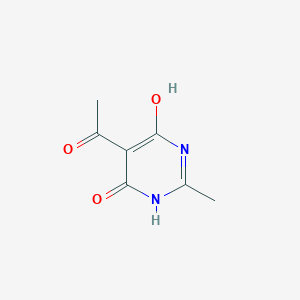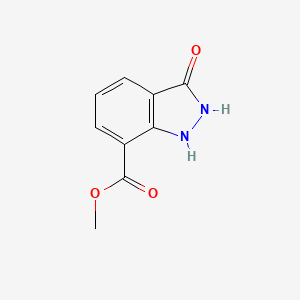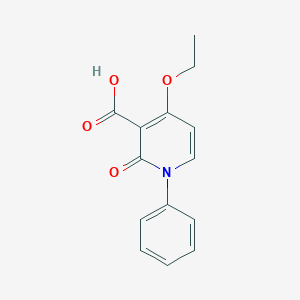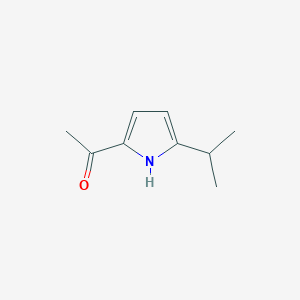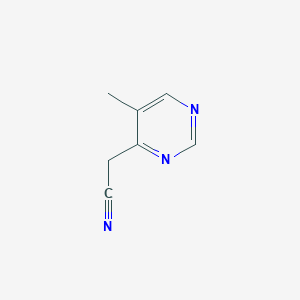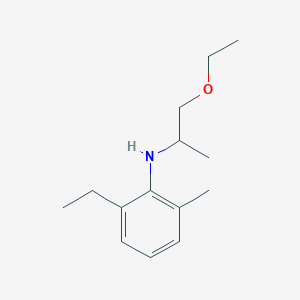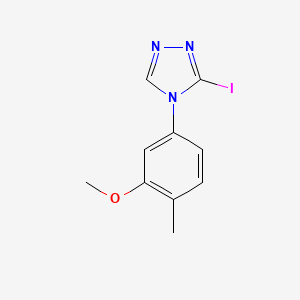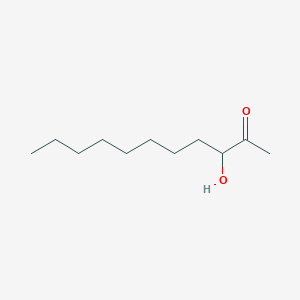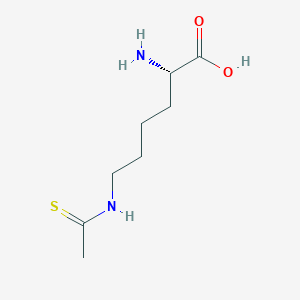
2-(4-Ethynylphenyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-ethynylphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-(4-Ethynylphenyl)pyridine: Lacks the methyl group, affecting its steric and electronic properties.
2-(4-Ethynylphenyl)-3-methylpyridine: The methyl group is positioned differently, altering its reactivity and binding properties.
4-Ethynylphenylpyridine: Lacks the methyl group on the pyridine ring, influencing its overall chemical behavior.
Uniqueness: 2-(4-Ethynylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for targeted applications in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
Clé InChI |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
